molecular formula C14H10F3NO4S B5603122 2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid

2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid

Cat. No. B5603122
M. Wt: 345.30 g/mol
InChI Key: IKZDWAUXUYHKMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-({[2-(Trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid involves multiple steps, including the condensation of benzenesulphonohydrazide and 2-carboxybenzaldehyde, leading to Schiff base formation. This is followed by reactions with metals like dysprosium to yield cyclized products. These synthesis processes are characterized by the use of elemental analysis, UV-VIS, IR, NMR, and mass spectroscopy for characterization (Asegbeloyin et al., 2019).

Molecular Structure Analysis

The crystal structure analysis reveals that such compounds exhibit intermolecular hydrogen bonds and pi-pi interactions, contributing to their stability. The non-covalent interactions play a significant role in stabilizing the crystal structures, as evidenced by the molecular docking studies that demonstrate the compounds' affinity towards certain proteins (Asegbeloyin et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often entail sulfonation and the formation of sulfonamides. Copper-mediated sulfonylation is a notable reaction, enabling the synthesis of various aryl sulfones with excellent regioselectivity (Liu et al., 2015). Additionally, acid-mediated reactions facilitate the formation of trifluoromethyl sulfonates from sulfonic acids, showcasing the compound's versatility in undergoing chemical transformations (Koller et al., 2009).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be a drug, the trifluoromethyl group could enhance the drug’s binding affinity to its target .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications, such as in pharmaceutical or material science. The trifluoromethyl group is of particular interest in the development of new drugs .

properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)10-6-2-4-8-12(10)23(21,22)18-11-7-3-1-5-9(11)13(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZDWAUXUYHKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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